2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one
CAS No.: 899968-19-5
Cat. No.: VC4328569
Molecular Formula: C20H19ClN2O4
Molecular Weight: 386.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899968-19-5 |
|---|---|
| Molecular Formula | C20H19ClN2O4 |
| Molecular Weight | 386.83 |
| IUPAC Name | 2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3 |
| Standard InChI Key | IYLHVICRKAODAN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Introduction
2-(3-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyridazine core with chlorobenzyl and trimethoxyphenyl substituents, which may enhance its pharmacological properties.
Synthesis Methods
The synthesis of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with 3-chlorobenzyl bromide in the presence of a base like potassium carbonate. This method has shown promising yields under mild reaction conditions.
Potential Biological Activities
Research on similar pyridazine derivatives suggests that 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one may exhibit antifungal, anticancer, and antimicrobial properties. The mechanism of action could involve the inhibition of key metabolic pathways in target organisms, leading to cell death or growth inhibition.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activities |
|---|---|---|---|
| 2-(2-Fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | C20H19FN2O4 | 370.38 | Antifungal, anticancer |
| 2-(2-Chloro-6-fluorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | C20H18ClFN2O4 | 404.82 | Antimicrobial, anticancer |
| 2-(4-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | C19H18ClN3O4 | 377.82 | Anti-inflammatory, antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume